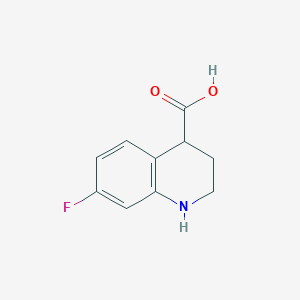

7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Description

7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated tetrahydroquinoline derivative characterized by a carboxylic acid group at position 4 and a fluorine substituent at position 7 of the aromatic ring.

Properties

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-2,5,8,12H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCHXHGIHXSTID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1C(=O)O)C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the fluorination of tetrahydroquinoline derivatives. One common method includes the reaction of 7-fluoroquinoline with hydrogenation catalysts under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce tetrahydroquinoline alcohols.

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The table below compares key structural features of 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with analogs:

Key Observations :

- The position of fluorine (C6 vs. C7) significantly impacts electronic distribution and steric interactions, affecting binding affinity in biological targets .

- Ketone groups (e.g., at C2 or C4) enhance rigidity and may alter metabolic stability compared to non-oxo analogs .

- Halogen swapping (F to Cl) introduces differences in lipophilicity and van der Waals interactions, as seen in 7-chloro-6-fluoro derivatives .

Physicochemical Properties

Estimated properties of selected analogs (derived from computational models or experimental data):

Key Observations :

- Boiling point discrepancies : Computational models (EPA T.E.S.T. vs. EPI Suite) yield varying results for 6-fluoro-2-oxo derivatives, highlighting the need for experimental validation .

- Water solubility : The absence of a ketone group in the target compound may reduce solubility compared to oxo-containing analogs like the 6-fluoro-2-oxo derivative .

- Salt forms: Hydrochloride salts (e.g., 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid HCl) enhance aqueous solubility, a strategy applicable to the target compound for drug formulation .

Biological Activity

7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated derivative of tetrahydroquinoline. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom enhances its lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications.

- Molecular Formula : C10H10FNO2

- Molecular Weight : 195.19 g/mol

- IUPAC Name : this compound

The biological activity of this compound may be attributed to its interaction with specific molecular targets. The fluorine atom enhances the compound's binding affinity to enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing its biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown efficacy in inhibiting their growth. The compound’s mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through both intrinsic and extrinsic signaling pathways. For instance, it has shown selective cytotoxicity against HeLa and K562 cancer cells with IC50 values ranging from 8.5 µM to 14.9 µM .

Enzyme Inhibition

The compound is also being explored for its role as an enzyme inhibitor. It can modulate the activity of certain enzymes involved in metabolic pathways, thereby influencing various physiological processes.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone compared to control groups.

- Cytotoxicity Assays : In vitro studies involving different cancer cell lines revealed that the compound effectively reduced cell viability at specific concentrations. The selectivity index (SI) was calculated to evaluate safety versus efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 7-Chloro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | Moderate | Low | No |

| 7-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | Low | Moderate | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.